4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 2248358-20-3
VCID: VC7163460
InChI: InChI=1S/C5H5BrF2N2/c1-10-2-3(6)9-5(10)4(7)8/h2,4H,1H3
SMILES: CN1C=C(N=C1C(F)F)Br
Molecular Formula: C5H5BrF2N2
Molecular Weight: 211.01

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole

CAS No.: 2248358-20-3

VCID: VC7163460

Molecular Formula: C5H5BrF2N2

Molecular Weight: 211.01

* For research use only. Not for human or veterinary use.

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole - 2248358-20-3

Description

Synthesis and Preparation

The synthesis of 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole typically involves multi-step organic reactions, starting from commercially available precursors. Commonly, bromination reactions are employed to introduce the bromine atom selectively at position 4 of the imidazole ring. The difluoromethyl group is introduced via nucleophilic substitution or radical-based reactions using difluoromethylating agents.

General Reaction Scheme:

  • Imidazole Ring Formation: Cyclization reactions involving diamines and carbonyl compounds form the imidazole scaffold.

  • Bromination: Electrophilic bromination introduces the bromine atom selectively at position 4.

  • Difluoromethylation: Addition of difluorocarbene precursors or reagents like chlorodifluoromethane introduces the difluoromethyl group.

Agrochemical Research

Imidazoles are known for their roles in agrochemicals as fungicides or herbicides. The bromine and difluoromethyl groups enhance lipophilicity and metabolic stability, potentially making this compound a candidate for crop protection studies.

Material Science

The compound's electronic properties may be exploited in designing advanced materials such as organic semiconductors or catalysts.

Spectroscopic Characterization

Spectroscopic techniques such as NMR, IR, and mass spectrometry are used to confirm the structure of this compound.

  • NMR (Proton & Carbon):

    • Signals corresponding to aromatic protons on the imidazole ring.

    • Peaks for methyl (-CH3) and difluoromethyl (-CF2H) groups.

  • IR Spectroscopy:

    • Characteristic absorption bands for C-H stretching (~3100 cm⁻¹).

    • Bands for C-F stretching (~1200–1400 cm⁻¹).

  • Mass Spectrometry:

    • Molecular ion peak at m/z = 210 (consistent with molecular weight).

Safety and Handling

As with many halogenated organic compounds, proper precautions should be taken when handling this substance:

  • Toxicity: Limited data available; handle as potentially hazardous.

  • Storage: Store in a cool, dry place away from moisture and light.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.

CAS No. 2248358-20-3
Product Name 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole
Molecular Formula C5H5BrF2N2
Molecular Weight 211.01
IUPAC Name 4-bromo-2-(difluoromethyl)-1-methylimidazole
Standard InChI InChI=1S/C5H5BrF2N2/c1-10-2-3(6)9-5(10)4(7)8/h2,4H,1H3
Standard InChIKey NMXQDEJVWRBVHC-UHFFFAOYSA-N
SMILES CN1C=C(N=C1C(F)F)Br
Solubility not available
PubChem Compound 137940563
Last Modified Jul 25 2023

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